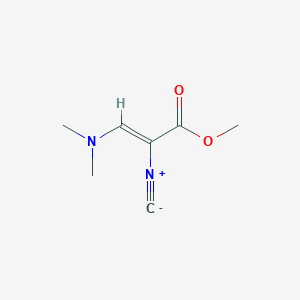

Methyl 3-(dimethylamino)-2-isocyanoacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl 3-(dimethylamino)-2-isocyanoacrylate involves several key methods. For example, the compound was prepared from N-acetylglycine, which underwent a series of reactions to yield a versatile reagent for the synthesis of heterocyclic systems, including various pyranones and pyrimidinones (Kralj et al., 1997). Another synthesis route involves the reaction of 3-(aminomethylene)-3H-indoles with methyl α-isocyanoacetate, highlighting the compound's role in the formation of novel structures (Moriya & Yoneda, 1982).

Molecular Structure Analysis

The molecular structure of Methyl 3-(dimethylamino)-2-isocyanoacrylate and its derivatives has been studied extensively, including the analysis of isomerization and conformation. For instance, an isomerizational and conformational study of related compounds revealed insights into the molecular structures, including E and Z isomers and their stability and conformations (Gatial et al., 2011).

Chemical Reactions and Properties

This compound is involved in a variety of chemical reactions, demonstrating its versatility as a reagent. One study discussed its reaction with acyl chlorides, leading to unexpected products and providing insights into its reactivity (Bossio et al., 1993). Moreover, it has been used in multicomponent reactions for the assembly of complex molecules, showcasing its utility in organic synthesis (Dömling & Illgen, 2004).

Physical Properties Analysis

The physical properties of Methyl 3-(dimethylamino)-2-isocyanoacrylate, such as its solubility, boiling point, and melting point, are crucial for its application in chemical reactions. However, specific studies focusing on these properties were not highlighted in the available research literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming diverse chemical structures, are significant. The compound's reactivity with isocyanates and its application in novel polyamide syntheses illustrate its chemical properties and potential for creating polymers with unique characteristics (Kihara, Sugimoto, & Endo, 1999).

Aplicaciones Científicas De Investigación

Synthesis of Imidazole-4-carboxylic Acids : The novel 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin has been used for the synthesis of imidazole-4-carboxylic acids. This process is notably efficient, utilizing a microwave reactor and requiring only 15 minutes at 220°C (Henkel, 2004).

Investigation in Isocyanide Chemistry : A study investigated the reaction between (Z)-methyl 3-dimethylamino-2-isocyanoacrylate and acyl chlorides. This work contributes to a deeper understanding of reactions involving isocyanides and related compounds (Bossio et al., 1993).

Multicomponent Assembly of 2-Acyloxymethyl Thiazoles : Methyl 3-(N,N-dimethylamino)-2-isocyanoacrylate has been used in a multicomponent reaction for assembling diverse substituted 2-acyloxymethyl thiazoles. The reaction was compatible with a wide range of functionalized starting materials (Henkel et al., 2003).

Synthesis of 1-Alkyl-4-imidazolecarboxylates : Research demonstrated that reacting ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine leads to the regioselective formation of 1-alkyl-4-imidazolecarboxylates. This method has been shown to be applicable to a variety of amine substrates (Helal & Lucas, 2002).

Preparation of Pyrimidine-4(3H)-ones : Utilizing methyl 3-(dimethylamino) acrylates, researchers synthesized compounds which were effective in producing 2,5-substituted 4(3H)-pyrimidones when reacted with amidines. This work broadens the scope of applications for such isocyanides in the synthesis of pyrimidine derivatives (Sokolenko et al., 2017).

Synthesis of Polyamide : A study demonstrated the application of 1,1-Bis(dimethylamino)ethylene (ketene N,N-acetal) reacting with isocyanates to form various adducts, which were further used in novel polyamide syntheses. This showcases the versatility of dimethylamino-containing compounds in polymer chemistry (Kihara et al., 1999).

Propiedades

IUPAC Name |

methyl (Z)-3-(dimethylamino)-2-isocyanoprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREGRQYTSPAJDX-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)OC)\[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(dimethylamino)-2-isocyanoacrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/no-structure.png)